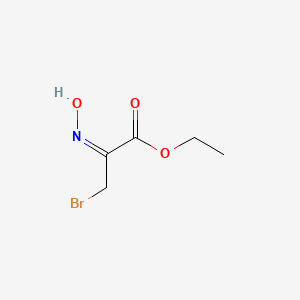
N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both cyano and acetimidamide functional groups in the molecule makes it a versatile intermediate for the synthesis of various heterocyclic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide typically involves the reaction of 5-methylpyrazin-2-ylmethylamine with cyanoacetic acid or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction can be performed in a solvent like ethanol or methanol, and the product is obtained after purification by recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. The choice of raw materials and reaction conditions is optimized to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The acetimidamide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, amines, and nitriles. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Wissenschaftliche Forschungsanwendungen
N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the acetimidamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Cyano-N-phenylacetamide
- N-Cyano-N-(2-pyridyl)acetamide
- N-Cyano-N-(benzothiazol-2-yl)acetamide
Uniqueness
N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide is unique due to the presence of the 5-methylpyrazin-2-yl group, which imparts specific electronic and steric properties to the molecule. This makes it a valuable intermediate for the synthesis of compounds with unique biological and chemical properties .
Eigenschaften
Molekularformel |
C9H11N5 |
|---|---|
Molekulargewicht |
189.22 g/mol |
IUPAC-Name |
N-cyano-N-[(5-methylpyrazin-2-yl)methyl]ethanimidamide |
InChI |
InChI=1S/C9H11N5/c1-7-3-13-9(4-12-7)5-14(6-10)8(2)11/h3-4,11H,5H2,1-2H3 |
InChI-Schlüssel |
RUIOKGOOKPIWDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=N1)CN(C#N)C(=N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentan](/img/structure/B13092134.png)

![5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride](/img/structure/B13092144.png)

![(6S,9AS)-1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B13092155.png)




![7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B13092190.png)

